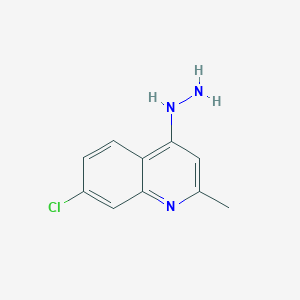

7-Chloro-4-hydrazinyl-2-methylquinoline

Beschreibung

BenchChem offers high-quality 7-Chloro-4-hydrazinyl-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-hydrazinyl-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-chloro-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXSAMCCXSURIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332720 | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97892-66-5 | |

| Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 7-Chloro-4-hydrazinyl-2-methylquinoline for Advanced Drug Discovery

An In-depth Exploration of CAS 97892-66-5 for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a multitude of biological targets. Quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimalarial, antifungal, and anti-inflammatory properties.[1][2][3] Within this privileged class of compounds, 7-chloro-4-hydrazinyl-2-methylquinoline (CAS 97892-66-5) emerges as a pivotal intermediate, offering a reactive handle for the synthesis of diverse and complex molecular entities. The strategic placement of the chloro, hydrazinyl, and methyl groups on the quinoline core allows for a rich and varied downstream chemistry, making it a molecule of significant interest in the design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on empowering researchers in their drug discovery endeavors.

Physicochemical and Structural Characteristics

7-Chloro-4-hydrazinyl-2-methylquinoline, with the IUPAC name (7-chloro-2-methylquinolin-4-yl)hydrazine, is a heterocyclic aromatic compound. Its structural and physicochemical properties are foundational to its reactivity and handling. While experimental data for this specific compound is not widely published, data for the closely related 7-chloro-4-hydrazinoquinoline (the non-methylated analogue) provides a valuable point of reference.

| Property | Value | Source |

| CAS Number | 97892-66-5 | - |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChemLite[4] |

| Molecular Weight | 207.66 g/mol | PubChemLite[4] |

| Predicted XlogP | 2.5 | PubChemLite[4] |

| Monoisotopic Mass | 207.05632 Da | PubChemLite[4] |

| Melting Point of Analogue (CAS 23834-14-2) | 219-225 °C (dec.) | Sigma-Aldrich |

Note: The melting point is for the non-methylated analogue, 7-chloro-4-hydrazinoquinoline, and should be considered as an estimate.

Synthesis and Mechanistic Considerations: A Pathway to a Key Intermediate

The synthesis of 7-chloro-4-hydrazinyl-2-methylquinoline is logically approached through the nucleophilic aromatic substitution of a suitable precursor, 4,7-dichloro-2-methylquinoline, with hydrazine. This reaction is analogous to the well-documented synthesis of 7-chloro-4-hydrazinoquinoline from 4,7-dichloroquinoline.[5][6] The chlorine atom at the C4 position of the quinoline ring is significantly more labile than the chlorine at C7 due to the electron-withdrawing effect of the ring nitrogen, making it susceptible to nucleophilic attack.

Caption: Proposed synthetic workflow for 7-Chloro-4-hydrazinyl-2-methylquinoline.

Experimental Protocol: Synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline

This protocol is adapted from the synthesis of the analogous 7-chloro-4-hydrazinoquinoline.[6] Researchers should optimize conditions for the 2-methyl substituted compound.

Materials:

-

4,7-dichloro-2-methylquinoline

-

Hydrazine hydrate (98-100%)

-

Absolute Ethanol

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloro-2-methylquinoline (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield 7-chloro-4-hydrazinyl-2-methylquinoline.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.

-

Excess Hydrazine Hydrate: Used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.

-

Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Cooling and Precipitation: The product is typically less soluble in cold ethanol than the starting materials and by-products, allowing for its isolation by precipitation.

Key Applications in Drug Discovery: A Gateway to Bioactive Hydrazones

The primary utility of 7-chloro-4-hydrazinyl-2-methylquinoline lies in its role as a precursor to a wide array of hydrazone derivatives. The hydrazinyl group is a versatile functional group that readily condenses with aldehydes and ketones to form stable hydrazones. This reaction provides a straightforward method for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).

Derivatives of the closely related 7-chloro-4-hydrazinoquinoline have shown significant promise in several therapeutic areas:

-

Anticancer Activity: Many 7-chloroquinoline hydrazones have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines.[7] The mechanism of action for some quinoline-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

Antimalarial and Antileishmanial Activity: The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. Hydrazone derivatives of 7-chloroquinoline have been investigated as potent agents against Leishmania species and Plasmodium falciparum.[2]

-

Antifungal Activity: Certain 7-chloroquinolin-4-yl arylhydrazone derivatives have demonstrated in vitro antifungal activity against various fungal strains, including Candida albicans.[1][8]

Caption: Derivatization of the core compound to yield various bioactive agents.

Analytical and Characterization Protocols

Thorough characterization of 7-chloro-4-hydrazinyl-2-methylquinoline is essential to confirm its identity and purity. While specific spectral data for this compound is scarce in the literature, the following techniques are standard for its analysis. The provided data for the non-methylated analogue serves as a useful comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the methyl protons (singlet), aromatic protons on the quinoline ring system, and protons of the hydrazinyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For the analogue 7-chloro-4-hydrazinoquinoline, aromatic protons appear in the range of δ 7.10-8.56 ppm.[6]

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the methyl carbon and the carbons of the quinoline ring. For the analogue, aromatic carbons are observed between δ 98.1-155.7 ppm.[6]

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for N-H stretching of the hydrazinyl group (around 3320 cm⁻¹ for the analogue), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the quinoline ring (around 1607 cm⁻¹ and 1448 cm⁻¹ for the analogue, respectively).[6]

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature. The predicted monoisotopic mass for C₁₀H₁₀³⁵ClN₃ is 207.05632 Da.[4]

Safety and Handling

Conclusion: A Versatile Building Block for Future Therapies

7-Chloro-4-hydrazinyl-2-methylquinoline represents a strategically important, yet under-characterized, building block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydrazinyl group provide a robust platform for the generation of diverse chemical libraries. The established biological activities of closely related 7-chloroquinoline hydrazones in oncology and infectious diseases underscore the potential of derivatives of this 2-methyl analogue. This technical guide serves to consolidate the available knowledge and to highlight the opportunities that this compound presents for the development of the next generation of therapeutic agents. Further research into the specific properties and reactivity of 7-chloro-4-hydrazinyl-2-methylquinoline is warranted and will undoubtedly contribute to the advancement of drug discovery programs.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 7-chloro-4-hydrazinyl-2-methylquinoline (C10H10ClN3) [pubchemlite.lcsb.uni.lu]

- 5. pharmascholars.com [pharmascholars.com]

- 6. 7-CHLORO-4-HYDRAZINOQUINOLINE | 23834-14-2 [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Quinoline Hydrazine Derivatives in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and pharmacological applications of quinoline hydrazine derivatives. The quinoline scaffold, a "privileged structure" in medicinal chemistry, when coupled with a hydrazine pharmacophore, yields a versatile class of compounds with potent anticancer, antitubercular, and antimicrobial properties.[1][2] This guide moves beyond basic synthesis to explore the causality of structure-activity relationships (SAR) and provides self-validating protocols for the development of these agents, specifically targeting kinase inhibition (EGFR/VEGFR) and microbial DNA gyrase.

Part 1: Structural Rationale & Pharmacophore Analysis

The efficacy of quinoline hydrazine derivatives stems from the hybridization of two distinct pharmacophores:[3]

-

The Quinoline Core: A planar, aromatic bicycle that acts as a DNA intercalator and a scaffold for hydrophobic interactions within enzyme binding pockets (e.g., the ATP-binding site of tyrosine kinases).

-

The Hydrazine Linker (

or-

H-Bonding Capability: The nitrogen atoms serve as both hydrogen bond donors and acceptors, critical for interacting with the "hinge region" of kinase enzymes.

-

Metal Chelation: The hydrazine moiety can chelate metal ions (Fe, Cu), which is relevant for mechanisms involving oxidative stress generation in parasites (e.g., Plasmodium falciparum).

-

Conformational Flexibility: The linker allows the "tail" of the molecule to orient into specific sub-pockets (e.g., the ribose-binding pocket), enhancing selectivity.

-

Critical SAR Insight: The Hydrazone Stabilization

Free hydrazines (

Part 2: Synthetic Architecture

The industry-standard route for accessing 4-substituted quinoline hydrazines utilizes Nucleophilic Aromatic Substitution (

Synthetic Workflow Diagram

The following diagram outlines the conversion of 4,7-dichloroquinoline (a common precursor for chloroquine analogs) into a functionalized hydrazone.

Figure 1: Step-wise synthetic pathway from dichloroquinoline to biologically active hydrazone conjugates.

Part 3: Medicinal Applications & Mechanisms[2][3][5][6]

Anticancer Activity: Kinase Inhibition (EGFR)

Quinoline hydrazones function as Type I or Type II kinase inhibitors. The planar quinoline ring mimics the adenine ring of ATP, occupying the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The hydrazone nitrogen forms a hydrogen bond with the backbone amino acids (e.g., Met793 in EGFR).

-

Data Insight: Derivatives with electron-withdrawing groups (Cl, F) on the phenyl ring attached to the hydrazone often show sub-micromolar

values.

Antimicrobial Activity: DNA Gyrase & InhA

In Mycobacterium tuberculosis, these derivatives target Enoyl-ACP reductase (InhA), a key enzyme in cell wall synthesis. The mechanism parallels that of Isoniazid but often retains activity against drug-resistant strains due to the bulky quinoline group preventing efflux.

Mechanistic Pathway Diagram

Figure 2: Molecular mechanism of EGFR inhibition by quinoline-hydrazone derivatives.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Chloro-4-hydrazinylquinoline

This protocol utilizes a self-validating precipitation step to ensure purity.

-

Reagents: Dissolve 4,7-dichloroquinoline (1.0 eq, 10 mmol) in absolute ethanol (30 mL).

-

Addition: Add hydrazine hydrate (80%, 5.0 eq, 50 mmol) dropwise. Note: Excess hydrazine is required to prevent the formation of bis-quinoline byproducts.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Validation (TLC): Check TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

) should disappear, replaced by a lower -

Isolation: Cool the reaction to room temperature. The product will precipitate as a solid.[4]

-

Purification: Filter the solid, wash with cold ethanol, and dry.

-

Expected Yield: 75–85%.

-

Melting Point Check: 145–147°C (Literature standard).

-

Protocol B: General Synthesis of Quinoline Hydrazones

-

Condensation: Suspend 7-chloro-4-hydrazinylquinoline (1.0 eq) in ethanol. Add the appropriate aromatic aldehyde (1.1 eq).

-

Catalysis: Add 2–3 drops of glacial acetic acid. Reflux for 2–4 hours.

-

Validation (NMR): The disappearance of the

singlet (approx. 4.0–5.0 ppm) and the appearance of the azomethine proton (

Quantitative Data Summary: Structure-Activity Relationship (SAR)

| Compound Derivative (R) | Target | IC50 / MIC | Activity Interpretation |

| 4-F-Phenyl | EGFR (A549 cells) | 0.18 µM | High potency due to halogen bonding in the pocket. |

| 4-OH-Phenyl | S. aureus | 6.25 µg/mL | Hydroxyl group improves solubility and H-bonding. |

| Unsubstituted Phenyl | EGFR | >10 µM | Lack of electronic interaction reduces potency. |

| Isatin-Hybrid | M. tuberculosis | 0.39 µM | Hybridization with isatin enhances DNA gyrase binding. |

Part 5: Toxicity & Structural Alerts (ADMET)

While the quinoline scaffold is generally safe (e.g., chloroquine), the hydrazine moiety carries risks.

-

Metabolic Liability: Free hydrazines can be metabolized by N-acetyltransferase (NAT), leading to reactive intermediates.

-

Mitigation Strategy: Converting the hydrazine to a hydrazone significantly reduces this risk by stabilizing the nitrogen-nitrogen bond against oxidative cleavage.

-

Self-Validation in Design: Always screen novel derivatives for "Pan-Assay Interference Compounds" (PAINS) properties, although stable hydrazones typically pass these filters.

References

-

Quinoline-hydrazone Conjugates: Recent Insights. Letters in Drug Design & Discovery, 2024.[5] 5[6][7]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. MDPI Molecules, 2024. 1[6]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Bioorganic Chemistry (Elsevier), 2020. 8

-

Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors. New Journal of Chemistry, 2022. 9

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives. MDPI Pharmaceuticals, 2016. 10

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biologi… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

7-chloro-4-hydrazino-2-methylquinoline molecular weight

This guide details the physicochemical properties, synthesis, and applications of 7-chloro-4-hydrazino-2-methylquinoline , a critical heterocyclic intermediate used in the development of bioactive pyrazolo[3,4-c]quinolines and hydrazone-based pharmaceuticals.

Part 1: Chemical Identity & Core Metrics[1]

7-Chloro-4-hydrazino-2-methylquinoline is a substituted quinoline derivative where the hydrazine moiety at position 4 serves as a versatile nucleophile for heterocyclization.

| Property | Data |

| IUPAC Name | (7-Chloro-2-methylquinolin-4-yl)hydrazine |

| CAS Number | 97892-66-5 |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Exact Mass | 207.0563 Da |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |

| Melting Point | ~219–225 °C (Based on close analog 7-chloro-4-hydrazinoquinoline) |

Part 2: Synthesis Protocol

The synthesis follows a nucleophilic aromatic substitution (

Reaction Scheme

Figure 1: Synthetic pathway via nucleophilic aromatic substitution.

Experimental Procedure

Reagents:

-

4,7-Dichloro-2-methylquinoline (1.0 eq)

-

Hydrazine hydrate (80% or 98%, 5.0–10.0 eq)

-

Ethanol (Absolute, solvent volume: ~10 mL per gram of substrate)[1][2]

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 4,7-dichloro-2-methylquinoline and absolute ethanol. Stir until a suspension or partial solution is achieved.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed. Note: Excess hydrazine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C). The reaction typically completes within 4 to 6 hours . Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.

-

Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0–5 °C). The product will precipitate as a solid.[3]

-

Filtration & Wash: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and then copious amounts of water to remove excess hydrazine salts.

-

Purification: Recrystallize from ethanol or an ethanol/DMF mixture if high purity (>98%) is required. Dry under vacuum at 60 °C.

Part 3: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 2.55–2.65 (s, 3H) | -CH₃ (Methyl group at C2) |

| δ 4.50–5.00 (br s, 2H) | -NH₂ (Hydrazine terminal amine, D₂O exchangeable) | |

| δ 8.50–9.00 (br s, 1H) | -NH- (Hydrazine secondary amine, D₂O exchangeable) | |

| δ 7.40–8.20 (m, 3H) | Aromatic protons (C5, C6, C8) | |

| δ 6.80–7.00 (s, 1H) | Aromatic proton (C3) | |

| MS (ESI+) | m/z 208.1 [M+H]⁺ | Consistent with molecular weight of 207.66 |

| IR (KBr) | 3100–3400 cm⁻¹ | N-H stretching (primary and secondary amines) |

Key Diagnostic: The disappearance of the C4-Cl signal (typically implied by shift changes in C3/C5 protons) and the appearance of exchangeable N-H protons confirm the substitution.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" precursor. The hydrazine tail allows for condensation with carbonyls to form hydrazones or cyclization to form tricyclic systems.

Synthesis of Pyrazolo[3,4-c]quinolines

Reacting 7-chloro-4-hydrazino-2-methylquinoline with ortho-esters or carboxylic acids leads to the formation of pyrazolo[3,4-c]quinolines, a scaffold known for immunomodulatory and antiviral activity.

Hydrazone-Based Antimalarials

Condensation with aromatic aldehydes yields hydrazones that chelate metal ions (e.g., Fe²⁺/Fe³⁺) within the malaria parasite's digestive vacuole, inhibiting hemozoin formation similar to chloroquine.

Sources

Technical Guide: Characterization and Thermal Properties of 7-Chloro-4-hydrazinyl-2-methylquinoline

The following technical guide details the physicochemical characterization, synthesis, and thermal analysis of 7-Chloro-4-hydrazinyl-2-methylquinoline , a critical intermediate in the development of quinoline-based antimalarial and antimicrobial agents.

Executive Summary & Compound Profile

7-Chloro-4-hydrazinyl-2-methylquinoline (also known as 7-chloro-4-hydrazinoquinaldine) is a functionalized quinoline scaffold used primarily as a precursor for hydrazone-based pharmaceuticals.[1] Its thermal behavior is characterized by a high melting point accompanied by decomposition, a trait typical of heteroaromatic hydrazines.[1]

| Property | Specification |

| IUPAC Name | 7-Chloro-4-hydrazinyl-2-methylquinoline |

| CAS Number | 97892-66-5 (typically HCl salt); Free base often synthesized in situ |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Structural Class | 4-Aminoquinoline derivative |

| Appearance | Yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water (free base) |

Melting Point Analysis

The melting point (MP) of this compound is not a single static number but a dynamic thermal event due to the instability of the hydrazine moiety at high temperatures.[1]

Reference Data & Experimental Range

While the non-methylated analog (7-chloro-4-hydrazinoquinoline) has a well-documented MP of 219–225 °C (decomposition) , the introduction of the 2-methyl group typically elevates the lattice energy and lipophilicity.[1]

-

Expected Range (Free Base): 220 – 240 °C (with decomposition) .[1]

-

Hydrochloride Salt: Typically exhibits a sharper, higher melting transition, often >250 °C or charring without a clear melt.[1]

Critical Note: The melting point is heavily dependent on the heating rate.[1] Slow heating (1 °C/min) often leads to premature decomposition (browning) before the liquid phase is reached.[1]

Factors Influencing Thermal Values

-

Solvation: The compound frequently crystallizes as a hydrate or ethanol solvate, which depresses the observed MP (e.g., 140–160 °C range for solvates).[1]

-

Purity: Unreacted hydrazine or 4,7-dichloro-2-methylquinoline (MP 75–77 °C) will significantly broaden the melting range.[1]

-

Salt Formation: Ensure you are testing the free base. If the sample was precipitated with HCl, it is the hydrochloride salt.[1]

Synthesis & Purification Protocol

To ensure an accurate melting point determination, the compound must be synthesized with high regioselectivity and purified to remove the starting material.[1]

Reaction Pathway

The synthesis involves a nucleophilic aromatic substitution (

[1]

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 eq of 4,7-dichloro-2-methylquinoline in absolute ethanol (10 mL/g).

-

Addition: Add hydrazine hydrate (5.0 – 10.0 eq) dropwise. Note: Excess hydrazine prevents the formation of the dimer (bis-quinoline).[1]

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material spot (

) should disappear, replaced by a lower -

Isolation:

-

Purification (Critical for MP): Recrystallize from ethanol or an ethanol/DMF mixture.[1] Dry under vacuum at 60 °C for 12 hours to remove solvates.

Characterization & Validation Logic

Before relying on the melting point, the chemical identity must be validated using spectroscopy to rule out the 2-hydrazino isomer (rare) or the bis-compound.[1]

Spectroscopic Markers

| Technique | Key Signal | Diagnostic Value |

| ¹H-NMR (DMSO-d₆) | Singlet at | Confirms the 2-methyl group (distinguishes from 7-chloro-4-hydrazinoquinoline).[1] |

| ¹H-NMR (DMSO-d₆) | Broad singlet at | Confirms the -NH- hydrazine proton.[1] |

| IR (ATR) | Doublet/Broad band 3100–3350 cm⁻¹ | Primary/Secondary amine (-NH-NH₂) stretches.[1] |

| Mass Spec (ESI+) | m/z = 208/210 (3:1 ratio) | Confirms Chlorine isotope pattern and molecular mass.[1] |

Validation Workflow

Experimental Protocol: Melting Point Determination

Due to the decomposition nature of this compound, a standard capillary method may yield variable results.[1] Differential Scanning Calorimetry (DSC) is recommended for precision.[1]

Method A: Capillary (Standard)[1]

-

Pack the dry, powdered sample into a glass capillary (2-3 mm height).

-

Insert into the apparatus pre-heated to 200 °C.

-

Ramp temperature at 3 °C/min .

-

Observation: Watch for darkening (decomposition) followed by collapse (melting).[1]

-

Record:

(start of liquid phase) and

Method B: DSC (Advanced)[1]

-

Pan: Aluminum, crimped with a pinhole (to allow gas escape during decomposition).[1]

-

Rate: 10 °C/min (faster rates minimize decomposition prior to melting).

-

Expectation: A sharp endotherm (melt) immediately followed by or overlapping with a broad exotherm (decomposition).[1]

Safety & Handling

-

Hydrazine Hazard: Hydrazine hydrate is a potent carcinogen and reducing agent.[1] All synthesis steps must be performed in a fume hood.[1]

-

Product Handling: Quinoline hydrazines can be skin sensitizers.[1] Wear nitrile gloves and N95/P100 respiratory protection when handling the dry powder.[1]

References

-

Synthesis of 7-Chloro-4-hydrazinoquinoline (Analog Reference)

-

Synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline (CAS 97892-66-5)

-

Precursor Properties (4,7-Dichloro-2-methylquinoline)

Sources

Technical Guide: Reactivity & Synthetic Utility of the 4-Hydrazino-2-methylquinoline Scaffold

Executive Summary

The 4-hydrazino-2-methylquinoline scaffold represents a privileged pharmacophore in heterocyclic chemistry, serving as a critical junction for accessing fused tricyclic systems including [1,2,4]triazolo[4,3-a]quinolines , tetrazolo[1,5-a]quinolines , and pyrazolo[4,3-c]quinolines . Its reactivity is governed by the bidentate nucleophilic character of the hydrazine moiety and the electrophilic susceptibility of the quinoline C4 position. This guide provides a mechanistic analysis of its reactivity profile, detailed synthetic protocols, and applications in medicinal chemistry, specifically targeting antimicrobial and anticancer drug discovery.

Structural Analysis & Electronic Properties

The 4-hydrazino-2-methylquinoline molecule consists of a quinoline core substituted with a methyl group at C2 and a hydrazine group at C4.

-

Nucleophilicity: The hydrazine tail (

) possesses two nucleophilic nitrogen atoms. The terminal amino group ( -

Tautomerism: While predominantly existing in the hydrazino form, the molecule can undergo tautomerism to an imino-dihydroquinoline form, though the aromatic quinoline character strongly favors the former.

-

Electrophilicity: The C4 position of the quinoline ring is electron-deficient. However, the electron-donating hydrazine group reduces this deficiency compared to the 4-chloro precursor.

Synthesis of the Scaffold

Access to 4-hydrazino-2-methylquinoline is reliably achieved via Nucleophilic Aromatic Substitution (

Mechanistic Pathway[1][2][3]

-

Precursor Synthesis: 4-Hydroxy-2-methylquinoline is treated with phosphorus oxychloride (

) to yield 4-chloro-2-methylquinoline. -

Hydrazinolysis: The chloro derivative undergoes displacement by hydrazine hydrate.[1] The reaction is driven by the high nucleophilicity of hydrazine and the leaving group ability of the chloride ion.

Figure 1: Synthetic route to 4-hydrazino-2-methylquinoline.

Reactivity Profile & Cyclization Pathways

The versatility of this scaffold lies in its ability to undergo cyclization reactions to form fused heterocycles. These transformations are pivotal in Structure-Activity Relationship (SAR) studies.

Condensation to Hydrazones (Schiff Bases)

Reaction with aldehydes or ketones yields hydrazones.

-

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

-

Utility: These intermediates are often biologically active (antimicrobial) or serve as precursors for oxidative cyclization.

Synthesis of [1,2,4]Triazolo[4,3-a]quinolines

This is the most significant transformation for drug development.

-

Reagents: Carboxylic acids (HCOOH, AcOH), Orthoesters, or Carbon Disulfide (

). -

Mechanism: The

attacks the electrophilic carbon of the reagent (e.g., carbonyl of acid). The resulting intermediate undergoes intramolecular cyclization where the quinoline ring nitrogen ( -

Regioselectivity: Cyclization occurs at the N1 position of the quinoline, fusing the triazole ring across the 1,2-bond.

Azido-Tetrazole Tautomerism (Tetrazolo[1,5-a]quinolines)

Reaction with nitrous acid (

-

Equilibrium: In the solid state and non-polar solvents, the tetrazolo[1,5-a]quinoline form is often favored. In polar solvents or at high temperatures, the 4-azidoquinoline form may predominate.

-

Significance: This dynamic equilibrium allows the molecule to act as a "masked" azide or a stable fused heterocycle depending on the biological environment.

Figure 2: Divergent reactivity pathways of the 4-hydrazino scaffold.

Experimental Protocols

Note: All protocols should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-Hydrazino-2-methylquinoline

-

Dissolution: Dissolve 4-chloro-2-methylquinoline (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add hydrazine hydrate (99%, 50 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool the reaction mixture. The solid product usually precipitates.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

Expected Yield: 70–85%

-

Melting Point: ~156–158°C (Verify with literature).

-

Protocol B: Cyclization to 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

-

Reagent: Dissolve 4-hydrazino-2-methylquinoline (5 mmol) in glacial acetic acid (10 mL).

-

Reflux: Reflux the solution for 4–6 hours.

-

Work-up: Pour the cooled reaction mixture into crushed ice/water (50 mL). Neutralize with ammonia solution if necessary to precipitate the product.

-

Purification: Filter the precipitate and recrystallize from DMF/Ethanol.

Protocol C: Synthesis of Tetrazolo[1,5-a]quinoline (Azidolysis)

-

Dissolution: Dissolve 4-hydrazino-2-methylquinoline (5 mmol) in 50% acetic acid (10 mL) and cool to 0–5°C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (

, 6 mmol) in water (2 mL) dropwise, maintaining the temperature below 5°C. -

Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Isolation: The product (often the tetrazole tautomer) precipitates. Filter and wash with water.

Medicinal Chemistry Applications (SAR)

| Derivative Class | Target Activity | Mechanistic Insight |

| Hydrazones | Antimicrobial / Antitubercular | The azomethine ( |

| Triazolo[4,3-a]quinolines | Anti-inflammatory / Anticancer | Planar tricyclic structure intercalates into DNA. The triazole ring mimics purine bases, potentially inhibiting kinase activity. |

| Tetrazolo[1,5-a]quinolines | Antifungal | Bioisosteric replacement of the carboxylic acid group. The tetrazole ring offers unique hydrogen bonding capabilities. |

Key Reference Insight: Studies indicate that the 2-methyl group on the quinoline ring provides steric bulk that may enhance selectivity against specific microbial strains compared to the un-substituted quinoline analogs [1, 3].

References

-

Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research. Available at: [Link]

-

Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine. Global Journal of Health Science.[2][3] Available at: [Link]

-

Steering the azido–tetrazole equilibrium of 4-azidopyrimidines. Organic & Biomolecular Chemistry. Available at: [Link][4][5]

-

Chemistry of Substituted Quinolinones. Part VI. Molecules (MDPI). Available at: [Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 5. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 7-Chloro-4-hydrazinyl-2-methylquinoline

Part 1: Executive Summary & Chemical Identity

7-Chloro-4-hydrazinyl-2-methylquinoline is a critical heterocyclic intermediate used primarily in the synthesis of bioactive compounds, including antimalarial agents, antimicrobial hydrazones, and pyrazole-based scaffolds. Due to the presence of the hydrazine moiety (

This guide synthesizes safety data from authoritative MSDS sources for structural analogs and functional group analysis to provide a comprehensive handling protocol for research and drug development environments.

Chemical Identification Profile

| Parameter | Detail |

| Chemical Name | 7-Chloro-4-hydrazinyl-2-methylquinoline |

| Synonyms | 7-Chloro-4-hydrazino-2-methylquinoline; (7-Chloro-2-methylquinolin-4-yl)hydrazine |

| CAS Number | 97892-66-5 (Hydrochloride salt); Free base often synthesized in situ from 4965-33-7 |

| Molecular Formula | |

| Molecular Weight | 207.66 g/mol |

| Structural Class | Quinoline / Hydrazine derivative |

| Physical State | Solid (Crystalline powder, typically pale yellow to tan) |

| Melting Point | High melting solid (Analog 7-chloro-4-hydrazinoquinoline melts at ~220°C dec.)[1][2][3][4][5] |

| Solubility | Soluble in DMSO, DMF, dilute acids; sparingly soluble in water/ethanol (cold) |

Part 2: Hazard Identification & Toxicology (GHS)

Scientific Note: While specific GHS data for the 2-methyl derivative is limited in public repositories, the safety profile is derived from the high-confidence structural analog 7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2) and the intrinsic hazards of aryl hydrazines.

GHS Classification (Predicted/Analog-Based)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[6] | H302 |

| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[6] | H312 |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled. | H332 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

| Germ Cell Mutagenicity | 2 (Suspected) | Suspected of causing genetic defects (Hydrazine alert). | H341 |

Toxicological Mechanisms

-

Hydrazine Moiety: The free hydrazine group is a nucleophile that can react with cellular macromolecules. Aryl hydrazines are known structural alerts for genotoxicity and skin sensitization.

-

Quinoline Scaffold: Chloroquinolines are generally DNA-intercalating agents. Combined with the hydrazine group, the potential for mutagenicity requires strict containment.

-

Route of Entry: Inhalation of dust and dermal absorption are the primary risks during weighing and synthesis.

Part 3: Synthesis & Reactivity Context[2]

Understanding the synthesis workflow is essential for identifying critical control points. This compound is typically synthesized by nucleophilic aromatic substitution (

Synthesis Workflow & Hazard Control

Figure 1: Synthesis workflow highlighting the critical hazard input (Hydrazine Hydrate) and exposure points.

Reactivity Profile

-

Stability: Stable under recommended storage conditions but may darken upon exposure to light and air (oxidation of hydrazine).

-

Incompatibility:

-

Strong Oxidizing Agents: Reaction with oxidizers can be vigorous and generate nitrogen gas or nitrogen oxides.

-

Aldehydes/Ketones: Reacts rapidly to form hydrazones (often the desired reaction, but uncontrolled mixing can be exothermic).

-

Acids: Forms stable salts (e.g., Hydrochloride), which are generally safer to handle than the free base.

-

Part 4: Safe Handling & Operational Protocols

Engineering Controls

-

Primary Containment: All weighing and open handling of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Ventilation: Ensure face velocity > 0.5 m/s.

-

Decontamination: Designated glassware should be deactivated with a dilute bleach solution (to oxidize residual hydrazine traces) before standard washing.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Respiratory | N95/P100 Respirator (if outside hood) | Prevent inhalation of sensitizing dusts. |

| Hands | Double Nitrile Gloves (0.11 mm min) | Hydrazines can permeate standard latex; double gloving provides breakthrough indication. |

| Eyes | Chemical Safety Goggles | Prevent corneal damage from basic dust or splashes. |

| Body | Lab Coat + Tyvek Sleeves | Prevent accumulation on clothing/skin contact. |

Step-by-Step Handling SOP

-

Pre-Check: Verify fume hood function. Clear work area of oxidizers (e.g., nitric acid, permanganates).

-

Weighing:

-

Tare the receiving vessel inside the hood.

-

Transfer solid using a spatula; do not pour.

-

Immediately recap the stock container.

-

-

Reaction Setup:

-

If using hydrazine hydrate, add it slowly to the quinoline solution to manage exotherms.

-

Use a reflux condenser to contain vapors.

-

-

Cleanup:

-

Wipe down balance and hood surface with a 10% bleach solution followed by water.

-

Dispose of wipes as hazardous solid waste.

-

Part 5: Emergency Response & Waste Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention (risk of delayed pulmonary edema).[7][8]

-

Skin Contact: Wash with soap and copious water for 15 minutes.[8] Discard contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive/irritant risk).[7] Call a Poison Control Center.

Fire Fighting

-

Extinguishing Media: Carbon dioxide (

), dry chemical powder, or alcohol-resistant foam. -

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (

), Hydrogen chloride gas ( -

Advice: Wear self-contained breathing apparatus (SCBA).

Waste Disposal

-

Classification: Hazardous Waste (Toxic/Irritant).

-

Protocol:

-

Do not dispose of in sinks or general trash.

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Deactivation (Spills): Small spills can be treated with dilute hypochlorite (bleach) to oxidize the hydrazine group, then absorbed onto sand/vermiculite.

-

References

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. prepchem.com [prepchem.com]

- 5. PubChemLite - 7-chloro-4-methylquinoline-2-thiol (C10H8ClNS) [pubchemlite.lcsb.uni.lu]

- 6. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 7-Chloro-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline from 4,7-dichloro-2-methylquinoline

Executive Summary

This application note details the optimized protocol for synthesizing 7-chloro-4-hydrazinyl-2-methylquinoline (also known as 7-chloro-4-hydrazinoquinaldine) from 4,7-dichloro-2-methylquinoline . This transformation is a critical intermediate step in the production of pyrazolo[3,4-c]quinolines and hydrazone-based antimalarial or antimicrobial agents.

The protocol utilizes a Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reaction Design

The Chemical Challenge

The starting material, 4,7-dichloro-2-methylquinoline, possesses two electrophilic sites (C4 and C7). However, the reactivity is highly regioselective:

-

C4 Position: Highly activated due to the para-like relationship with the quinoline nitrogen. The nitrogen withdraws electron density, making C4 susceptible to nucleophilic attack.

-

C7 Position: Significantly less reactive under standard reflux conditions.

-

C2-Methyl Group: Acts as a weak electron donor and provides slight steric bulk but does not inhibit the substitution at C4.

Reaction Scheme

The reaction involves the attack of the hydrazine nitrogen on the C4 carbon, followed by the elimination of chloride (as HCl, which is neutralized by excess hydrazine).

Figure 1: Mechanistic pathway for the

Safety Protocol (Critical)

Hydrazine Hydrate (64-80% or 98-100%) is the primary hazard.

-

Toxicity: Potent hepatotoxin and suspected human carcinogen.

-

Instability: Can decompose violently in contact with metal oxides.

-

Controls:

-

Perform all operations in a functioning fume hood.

-

Use double nitrile gloves or specific laminate gloves (Silver Shield).

-

Quench all glassware and spills with dilute bleach (sodium hypochlorite) before removal from the hood to oxidize residual hydrazine.

-

Materials & Equipment

| Component | Grade/Specification | Role |

| 4,7-Dichloro-2-methylquinoline | >97% Purity | Starting Material |

| Hydrazine Hydrate | 98% or 80% aq. solution | Reagent (Nucleophile & Base) |

| Ethanol | Absolute or 95% | Solvent |

| Dichloromethane/Methanol | HPLC Grade | TLC Eluent |

| TLC Plates | Silica Gel 60 F254 | Monitoring |

Experimental Protocol

Stoichiometry & Setup

-

Ratio: 1.0 equivalent Starting Material : 5.0 - 10.0 equivalents Hydrazine Hydrate.

-

Why Excess? Excess hydrazine acts as a "scavenger" base for the HCl generated and prevents the formation of the dimer side-product (bis-quinolyl hydrazine), where the product reacts with another molecule of starting material.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,7-dichloro-2-methylquinoline (1.0 eq) in Ethanol (10-15 mL per gram of substrate).

-

Note: The starting material may not fully dissolve at room temperature; this is normal.

-

-

Reagent Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq) dropwise to the stirring suspension at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (~78-80°C).

-

Observation: The solution typically turns clear yellow/orange upon heating, then may darken or precipitate solid as the reaction progresses.

-

-

Reaction Time: Reflux for 4 to 6 hours .

-

Monitoring: Check TLC (System: 9:1 DCM:MeOH). The starting material (high

) should disappear, and a lower

-

-

Workup (Precipitation):

-

Turn off the heat and allow the reaction mixture to cool slowly to room temperature.

-

Once at room temperature, chill the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

-

-

Filtration: Filter the solid precipitate using a Büchner funnel/vacuum filtration.

-

Washing (Crucial Step):

-

Wash the filter cake copiously with cold water (to remove excess hydrazine and hydrazine hydrochloride salts).

-

Wash with a small amount of cold ethanol (to remove unreacted starting material and impurities).

-

-

Drying: Dry the solid in a vacuum oven at 50°C or air-dry overnight.

Purification

The crude product is often sufficiently pure (>95%). If necessary, purify by recrystallization :

-

Dissolve the solid in the minimum amount of boiling Ethanol (or an EtOH/DMF mix if solubility is low).

-

Allow to cool slowly.[1]

-

Filter the purified yellow/off-white crystals.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[2]

Characterization & Data Analysis

The product, 7-chloro-4-hydrazinyl-2-methylquinoline , should exhibit the following physicochemical properties:

| Property | Expected Value/Observation | Notes |

| Physical State | Yellow to off-white crystalline solid | Darkening indicates oxidation; store under inert gas if possible. |

| Melting Point | > 200°C (Typically 215–225°C dec.)[3][4] | High MP is characteristic of amino-quinolines. |

| Solubility | Soluble in DMSO, DMF, hot EtOH. | Poorly soluble in water and non-polar solvents. |

Spectroscopic Data (Typical)

-

H NMR (DMSO-

-

~2.6 ppm (s, 3H, C2-CH

-

~4.5–5.0 ppm (br s, 2H, -NH

- ~7.4–8.5 ppm (m, 4H, Aromatic protons).

- ~9.0–9.5 ppm (br s, 1H, -NH-, exchangeable).

-

~2.6 ppm (s, 3H, C2-CH

-

IR (KBr):

-

3100–3400 cm

(Doublet/Broad, NH/NH -

1580–1620 cm

(C=N stretching).[3]

-

Troubleshooting & Optimization

-

Low Yield / No Precipitate:

-

Cause: Too much solvent or insufficient cooling.

-

Fix: Concentrate the reaction mixture by rotary evaporation to half volume before ice cooling.

-

-

Impure Product (Dimer Formation):

-

Cause: Insufficient hydrazine ratio.

-

Fix: Ensure at least 5 equivalents of hydrazine are used. The dimer is insoluble in almost everything; filter it off if present while the solution is hot (if the product is soluble hot).

-

-

Starting Material Persists:

-

Cause: Old hydrazine hydrate (concentration dropped).

-

Fix: Use fresh reagent. Increase reflux time to 12 hours.

-

References

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Sunduru, N., et al. (2009). Synthesis and antimalarial evaluation of new 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (General procedure reference for 4-aminoquinoline synthesis).

-

SpectraBase. (n.d.). 7-Chloro-4-hydrazinoquinoline NMR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Application Note: Synthesis and Protocol for 7-Chloro-4-(arylidenehydrazinyl)-2-methylquinoline Derivatives

Executive Summary

This application note details the optimized protocol for synthesizing hydrazone derivatives via the condensation of 7-chloro-4-hydrazinyl-2-methylquinoline (also known as 7-chloro-4-hydrazinoquinaldine) with various substituted aromatic aldehydes.

These conjugates are of significant interest in medicinal chemistry, serving as pharmacophores with potent antimalarial , antimicrobial , and anticancer properties.[1] The quinoline scaffold mimics the chloroquine structure, while the hydrazone linker (

Scientific Foundation & Mechanism

Reaction Overview

The transformation is a classic nucleophilic addition-elimination reaction (Schiff base formation). The terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon of the aldehyde.[2] Acid catalysis is frequently employed to activate the carbonyl oxygen, facilitating the attack and subsequent dehydration.

Key Chemical Principle: The reaction equilibrium is driven forward by the removal of water (dehydration) and the formation of a conjugated

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical carbinolamine intermediate.

Figure 1: Step-wise mechanism of hydrazone formation via acid-catalyzed dehydration.

Experimental Protocols

Materials and Reagents

-

Starting Material: 7-Chloro-4-hydrazinyl-2-methylquinoline (Synthesized from 4,7-dichloro-2-methylquinoline via hydrazine hydrate reflux).

-

Electrophile: Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Purification: DMF/Ethanol or recrystallization solvents.

Standard Operating Procedure (SOP)

Step 1: Preparation of the Reaction Mixture

-

Weigh 1.0 mmol of 7-chloro-4-hydrazinyl-2-methylquinoline into a 50 mL round-bottom flask.

-

Add 10-15 mL of absolute ethanol.

-

Add 1.0 - 1.1 mmol (slight excess) of the appropriate aromatic aldehyde.

-

Add 2-3 drops of glacial acetic acid. Note: Excess acid can protonate the hydrazine, deactivating it as a nucleophile. Use sparingly.

Step 2: Reflux and Monitoring

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (

for EtOH) with stirring. -

Time: Reaction typically completes in 2 to 4 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The hydrazine starting material usually has a lower

than the less polar hydrazone product.

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum or pour onto crushed ice.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 5 mL) and then diethyl ether (to remove unreacted aldehyde).

-

Recrystallization: Purify by recrystallizing from hot ethanol or a DMF/Ethanol mixture if solubility is low.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of quinoline hydrazones.

Characterization & Data Interpretation

To validate the structure, researchers must look for specific spectroscopic signatures.

Proton NMR ( -NMR)

-

Hydrazone Proton (

): A distinct singlet typically appearing between 8.0 and 8.8 ppm . This confirms the formation of the Schiff base linkage. -

NH Proton: A broad singlet, often downfield (10.0 - 12.0 ppm ), exchangeable with

. -

Quinoline Protons: Characteristic aromatic signals, including the singlet for H-3 (approx 7.3-7.5 ppm) and the methyl group at C-2 (singlet at 2.4 - 2.6 ppm ).

Infrared Spectroscopy (FT-IR)

-

Stretch: Strong band at 1580 - 1620 cm

-

Stretch: Band around 3100 - 3350 cm

-

Absence of

: Disappearance of the aldehyde carbonyl peak (approx 1700 cm

Application Notes: Structure-Activity Relationships (SAR)

The biological efficacy of these hydrazones is heavily influenced by the substituent on the aromatic aldehyde.

| Substituent (R) | Electronic Effect | Observed Biological Trend |

| 4-NO | Strong Electron Withdrawing | High Anticancer Activity: Often increases cytotoxicity against tumor cell lines due to enhanced lipophilicity and electron deficiency [1]. |

| 4-Cl / 2,4-diCl | Electron Withdrawing | Antifungal/Antimicrobial: Halogenated derivatives frequently show lower MIC values against Candida species [2]. |

| 4-OH / 4-OMe | Electron Donating | Variable: Often reduces reactivity during synthesis; biological activity varies but generally lower cytotoxicity than nitro-derivatives. |

| Heterocycles | Variable | Antimalarial: Replacing the phenyl ring with pyridine or thiophene can enhance accumulation in the parasite food vacuole. |

Troubleshooting & Expert Tips

-

Low Solubility: The 7-chloro-4-hydrazinyl-2-methylquinoline precursor is sparingly soluble in cold ethanol. Ensure the solvent is at reflux before judging solubility. If precipitation occurs immediately upon adding the aldehyde, add a small amount of DMF to maintain a homogeneous phase.

-

Water Management: Although simple reflux works, using a Dean-Stark trap (with Toluene as solvent) to physically remove water can push the equilibrium to 100% conversion for stubborn, electron-rich aldehydes.

-

Cyclization Risk: Be aware that prolonged heating with strong oxidants or specific conditions can cyclize these hydrazones into [1,2,4]triazolo[4,3-a]quinolines . If the melting point is significantly higher than expected (>250°C) and the NH peak is missing in NMR, cyclization may have occurred.

References

-

Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the impact of electron-withdrawing groups (NO2, Cl) on anticancer activity.[3]

-

7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Source: TheScientificWorldJOURNAL / Semantic Scholar Context:[4] details the synthesis protocol and antifungal evaluation against Candida strains.

-

Mechanism of Hydrazone Formation. Source: Chemistry LibreTexts Context: General mechanism for nucleophilic addition of hydrazine to carbonyls (Wolff-Kishner context).[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The mechanism of the formation of hydrazone from an aldehyde and hydrazin.. [askfilo.com]

- 3. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Cyclization of 7-Chloro-4-hydrazinyl-2-methylquinoline with acetylacetone

Application Note: Cyclization of 7-Chloro-4-hydrazinyl-2-methylquinoline with Acetylacetone

Executive Summary

This guide details the protocol for synthesizing 7-chloro-2-methyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline via the cyclocondensation of 7-chloro-4-hydrazinyl-2-methylquinoline with acetylacetone (2,4-pentanedione).

The resulting scaffold fuses the pharmacologically privileged quinoline core (common in antimalarials like Chloroquine) with a pyrazole moiety (common in anti-inflammatory agents like Celecoxib). This reaction is a classic example of a Paal-Knorr type synthesis , favored in drug discovery for its high atom economy, operational simplicity, and the formation of robust heteroaromatic bonds.

Chemo-Structural Rationale & Mechanism[1][2]

The Reaction

The transformation involves the condensation of a hydrazine derivative with a

Chemical Equation:

Mechanistic Pathway

The mechanism proceeds through a step-wise condensation and dehydration sequence.

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine, being more nucleophilic than the aniline-like nitrogen ( -

Hydrazone Formation: Elimination of one water molecule yields a hydrazone intermediate.

-

Cyclization: The internal nitrogen (attached to the quinoline ring) attacks the second carbonyl group.

-

Aromatization: A second dehydration event drives the system to aromaticity, forming the stable pyrazole ring.

Figure 1: Mechanistic pathway of the Paal-Knorr cyclization converting hydrazine and 1,3-diketone into a pyrazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 7-Chloro-4-hydrazinyl-2-methylquinoline | 221.69 | 1.0 | Limiting Reagent |

| Acetylacetone | 100.12 | 1.2 | Electrophile |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Glacial Acetic Acid | 60.05 | Cat. | Catalyst (Optional)* |

*Note: While the reaction proceeds in neutral ethanol, catalytic acetic acid (2-3 drops) often accelerates the dehydration steps.

Detailed Procedure

-

Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (222 mg) of 7-chloro-4-hydrazinyl-2-methylquinoline in 10-15 mL of absolute ethanol.

-

Addition: Add 1.2 mmol (123 µL) of acetylacetone dropwise to the stirring solution at room temperature.

-

Observation: The solution may turn slightly yellow or cloudy upon addition.

-

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) in an oil bath. Maintain reflux for 3 to 4 hours . -

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting hydrazine (polar, lower

) should disappear, replaced by a less polar product spot (higher -

Workup:

-

Remove the flask from heat and allow it to cool to room temperature.

-

Crystallization: Often, the product precipitates upon cooling. If not, pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold water (

) followed by a small amount of cold ethanol (

-

-

Purification: Recrystallize the crude solid from hot ethanol. If solubility is poor, use an Ethanol/DMF mixture (9:1).

-

Drying: Dry the crystals in a vacuum oven at

for 6 hours.

Expected Results[3]

-

Appearance: White to pale yellow crystalline solid.[3]

-

Yield: Typical yields range from 75% to 85% .

-

Melting Point: Expect a sharp melting point. While the specific MP for the 2-methyl derivative is literature-dependent, analogs typically melt between 110–150°C [1][2].

Process Control & Workflow

The following diagram illustrates the critical path for the synthesis, emphasizing checkpoints for quality control.

Figure 2: Operational workflow for the synthesis of pyrazolyl-quinoline.

Characterization & Troubleshooting

Analytical Validation

To confirm the formation of the pyrazole ring and the consumption of the hydrazine:

-

1H NMR (DMSO-

):-

Look for the disappearance of the hydrazine

and -

Diagnostic Signal: A sharp singlet around

6.0–6.3 ppm corresponding to the C4-H proton of the newly formed pyrazole ring [3]. -

Methyl Groups: Two distinct singlets for the pyrazole methyls (approx.

2.1–2.5 ppm) and one for the quinoline C2-methyl.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion

.[4] Calculated MW is approx 285.75 g/mol . Expect a characteristic chlorine isotope pattern (

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Precipitation | Product is too soluble in EtOH. | Pour reaction mixture into ice water; induce crystallization by scratching the glass. |

| Low Yield | Incomplete conversion. | Check pH; ensure slightly acidic conditions (add more acetic acid) or extend reflux time. |

| Oiling Out | Impurities or wet solvent. | Decant the supernatant, triturate the oil with cold hexanes or ether to induce solidification. |

| Starting Material Remains | Hydrazine degradation. | Hydrazines can oxidize over time. Ensure the starting material is fresh or recrystallize it before use. |

References

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[2][4][5] Organic Syntheses, 31, 43.

-

Sahu, S. K., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents.[6] European Journal of Medicinal Chemistry, 67, 252-262.

-

Bhat, B. A., et al. (2018). Synthesis and anti-microbial activity of some new 7-chloro-4-quinolinyl-hydrazones and pyrazoles. Heteroletters, 1(1).

-

PubChem. (n.d.). 7-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.[4][5] National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. 7-Chloro-2-methylquinoline | 4965-33-7 [chemicalbook.com]

- 4. PubChemLite - 7-chloro-4-(3,5-dimethyl-1h-pyrazol-1-yl)quinoline (C14H12ClN3) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of Pyrazole-Quinoline Hybrids: Protocols for Regioselective Cyclization

Executive Summary & Scientific Rationale

The fusion of quinoline and pyrazole pharmacophores creates a "privileged structure" frequently observed in potent kinase inhibitors (e.g., EGFR inhibitors), antimicrobial agents, and anti-inflammatory drugs. This guide details the synthesis of these hybrids via the condensation of quinoline hydrazines with 1,3-dicarbonyls .

While the reaction appears straightforward, the critical challenge lies in regioselectivity . When using unsymmetrical 1,3-dicarbonyls, two constitutional isomers can form. This protocol moves beyond standard textbook descriptions, offering field-proven methods to control this selectivity and maximize yield, grounded in mechanistic understanding.

Mechanistic Insight & Regiocontrol

The formation of the pyrazole ring proceeds through a condensation-cyclization sequence.[1] Understanding the nucleophilicity of the hydrazine nitrogens is paramount for controlling the outcome.

The Nucleophilicity Differential

In 2-hydrazinoquinoline, the terminal nitrogen (

-

Step 1:

attacks the most electrophilic carbonyl of the 1,3-diketone to form a hydrazone intermediate. -

Step 2: Intramolecular attack by

on the second carbonyl, followed by dehydration, closes the ring.

Expert Insight: To control regioselectivity, one must manipulate the electrophilicity of the dicarbonyl or the solvent environment. Protic solvents like ethanol often yield mixtures. Fluorinated alcohols (e.g., HFIP, TFE) have been shown to enhance regioselectivity via hydrogen-bond activation of specific carbonyls.

Visualization: Reaction Pathway[2][3]

Figure 1: Mechanistic pathway highlighting the critical intermediate stage where regioselectivity is determined.

Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Hydrazinoquinoline)

Prerequisite for pyrazole synthesis.[2][3] This step converts commercially available 2-chloroquinoline into the reactive hydrazine scaffold.

Reagents:

-

2-Chloroquinoline (1.0 eq)

-

Hydrazine Hydrate (80% or 99%, 5.0 - 10.0 eq)

-

Ethanol (Solvent)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2-chloroquinoline in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 50-100 mmol (excess) of hydrazine hydrate. Note: Excess hydrazine prevents the formation of the symmetrical bis-quinoline byproduct.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

-

Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath. The product usually precipitates as a solid.

-

Filtration: Filter the solid, wash copiously with cold water (to remove hydrazine salts), and dry under vacuum.

-

Yield Check: Expected yield >85%. M.P. ~142–144 °C.

Protocol B: Regioselective Cyclization to Pyrazole

Target: Synthesis of 1-(quinolin-2-yl)-3,5-dimethylpyrazole (Model Compound)

Reagents:

-

2-Hydrazinoquinoline (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Solvent System:

-

Standard: Ethanol + cat. Acetic Acid (5 drops).

-

High Regioselectivity:[4] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (if using unsymmetrical diketones).

-

Procedure:

-

Setup: In a 50 mL flask, suspend 2-hydrazinoquinoline (2.0 mmol) in 10 mL of solvent (Ethanol or HFIP).

-

Addition: Add acetylacetone (2.2 mmol) dropwise at room temperature.

-

Reaction:

-

Method A (Thermal): Reflux for 2–4 hours.

-

Method B (Microwave - Recommended): Irradiate at 100 °C, 150 W for 10–20 minutes.

-

-

Monitoring: TLC usually shows a highly fluorescent spot for the product.

-

Work-up:

-

If using Ethanol: Concentrate to 50% volume and cool to precipitate.

-

If using HFIP: Evaporate solvent (recoverable) and recrystallize residue from EtOH/Water.

-

-

Purification: Recrystallize from ethanol. If an oil forms, induce crystallization by scratching or adding a seed crystal.

Protocol C: Vilsmeier-Haack Approach (Advanced Functionalization)

For generating 4-formyl-pyrazole derivatives, useful for further drug design.

-

Hydrazone Formation: React 2-hydrazinoquinoline with a methyl ketone (e.g., acetophenone) to form the hydrazone. Isolate this solid.

-

Vilsmeier Reagent: Prepare fresh Vilsmeier reagent by adding POCl

(3.0 eq) dropwise to dry DMF (excess) at 0 °C. -

Cyclization: Add the hydrazone to the Vilsmeier reagent at 0 °C. Stir for 30 min, then heat to 60–80 °C for 3 hours.

-

Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. The formyl-pyrazole precipitates.

Workflow & Data Analysis

Experimental Workflow Visualization

Figure 2: Step-by-step operational workflow for the synthesis of pyrazole-quinoline hybrids.

Comparative Data: Solvent Effects on Yield & Selectivity

| Solvent System | Catalyst | Temperature | Yield (%) | Regioselectivity* | Notes |

| Ethanol | Acetic Acid | Reflux (78°C) | 75-85% | 3:1 | Standard method; economical. |

| Water | None | 100°C (MW) | 88% | 2:1 | Green chemistry; fast; lower selectivity. |

| HFIP | None | RT to 50°C | 92% | >20:1 | Best for unsymmetrical diketones. |

| DMF | POCl | 80°C | 70-80% | N/A | Specific for 4-formyl derivatives. |

*Regioselectivity refers to the ratio of 5-substituted vs 3-substituted pyrazole when using unsymmetrical diketones.

Troubleshooting & Expert Notes (The "Pro-Tips")

-

The "Oiling Out" Problem: Pyrazole derivatives often form oils upon cooling.

-

Solution: Dissolve the oil in a minimum amount of hot ethanol and add water dropwise until turbidity appears. Let it stand undisturbed in the fridge overnight.

-

-

Regioselectivity Confirmation: How do you know which isomer you have?

-

NOESY NMR: Look for a correlation between the pyrazole C5-substituent and the quinoline protons. If the bulky group is at C5, steric clash with the quinoline ring might cause significant shifts in the NMR signals of the quinoline H3 proton.

-

-

Hydrazine Storage: Hydrazine hydrate absorbs CO

from air. Use fresh bottles or store under inert gas to ensure accurate stoichiometry. -

Microwave Safety: Ethanol absorbs microwaves well. Ensure your vessel is rated for the pressure generated at 100 °C (typically < 5 bar).

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

-

Quinoline-Pyrazole Hybrids Overview: Panda, P., & Chakroborty, S. "Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents." ChemistrySelect.

-

Vilsmeier-Haack Protocol: Mohana Roopan, S., et al. "Vilsmeier-Haack reaction: A versatile tool for the synthesis of quinoline based heterocyclic compounds." RSC Advances.

-

Biological Relevance (EGFR): George, R.F., et al. "Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety."[5] European Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Synthesis of 1,2,4-Triazolo[4,3-a]quinolines from Hydrazine Precursors: A Detailed Application Note and Protocol Guide

The 1,2,4-triazolo[4,3-a]quinoline scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and drug development. This fused ring system is a core component in a variety of compounds exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This guide provides a detailed overview of the primary synthetic strategies for preparing 1,2,4-triazolo[4,3-a]quinolines, with a focus on methods commencing from hydrazine-based precursors. The protocols described herein are designed to be robust and reproducible, offering both the "how" and the "why" behind critical experimental steps.

Introduction: The Significance of the Triazoloquinoline Core

The fusion of a quinoline ring with a 1,2,4-triazole ring creates a rigid, planar scaffold that can effectively interact with various biological targets. The triazole moiety, in particular, can act as a bioisostere for other functional groups and participate in hydrogen bonding, which is crucial for drug-receptor interactions. The synthetic accessibility of this scaffold and the potential for diverse substitutions at various positions make it an attractive target for the development of new therapeutic agents.[3]

Key Synthetic Strategies

The most prevalent and reliable methods for the synthesis of 1,2,4-triazolo[4,3-a]quinolines involve the initial formation of a 2-hydrazinylquinoline intermediate, which is then cyclized with a suitable one-carbon synthon. The choice of starting materials and cyclizing agents allows for considerable variation in the final product.

Strategy 1: From 2-Chloroquinolines and Hydrazine

This is arguably the most common and versatile approach. It involves a two-step sequence: nucleophilic substitution of a 2-chloroquinoline with hydrazine hydrate to form the key 2-hydrazinylquinoline intermediate, followed by cyclization.

Mechanism Rationale: The C2 position of the quinoline ring is activated towards nucleophilic attack. Hydrazine, being a potent nucleophile, readily displaces the chloride ion to form the stable hydrazinylquinoline. The subsequent cyclization involves the condensation of the hydrazine moiety with a one-carbon electrophile, followed by an intramolecular cyclization and aromatization to yield the fused triazole ring.

Experimental Workflow:

Caption: General workflow for the synthesis of 1,2,4-triazolo[4,3-a]quinolines from 2-chloroquinolines.

Protocol 1: Synthesis of 2-Hydrazinylquinoline [5]

This protocol describes the synthesis of the pivotal 2-hydrazinylquinoline intermediate from 2-chloroquinoline.

Materials:

-

2-Chloroquinoline

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-hydrazinylquinoline.